5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCXBBZZYZAGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced to the oxazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds present in the oxazole ring or other unsaturated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Addition: Catalysts such as palladium, platinum, and nickel are often used in addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole include:
- Substituent Position: The position of the methoxy group (2- vs. 4-) on the benzyl ring alters electronic distribution.
- Electron-Donating vs.
Physicochemical Properties
- Melting Points : Chloro-substituted oxazoles (e.g., 5-(4-Chlorophenyl)-2-(p-tolyl)-4H-pyrrolo[2,3-d]oxazole, 237–239°C ) generally exhibit higher melting points than methoxy analogs (e.g., 5-(4-Methoxyphenyl)-2-(p-tolyl)-..., 217–219°C ), likely due to stronger intermolecular interactions from electron-withdrawing groups.
- Synthetic Yields : Substituents influence reaction efficiency. For instance, adamantane-containing oxazoles achieved moderate yields (35–62% ), while sterically hindered groups may reduce accessibility.
Biological Activity
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring and an oxazole moiety, which are known for their roles in various biological processes. The methoxybenzyl group contributes to its lipophilicity, potentially enhancing its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. For instance, it has been observed to modulate the activity of serotonin receptors, which are crucial in various neurological functions .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines, with IC50 values indicating significant potency .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10.5 |
| Caco-2 | 8.7 |
| MCF-7 (breast cancer) | 12.3 |
| H9c2 (heart myoblast) | 15.0 |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentrations (MIC) were determined using standard bacterial strains such as Escherichia coli and Bacillus subtilis. The results suggest moderate antibacterial activity, particularly in derivatives modified from the original structure .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Bacillus subtilis | 64 |
Case Studies and Research Findings
- Cytotoxicity Studies : A study examined the cytotoxic effects of various derivatives of oxazole compounds, including this compound. Results indicated that modifications to the piperidine ring significantly influenced anticancer activity, with some derivatives showing enhanced potency against resistant cancer cell lines .
- Neuroprotective Effects : Investigations into the neuroprotective properties of the compound highlighted its potential in treating neurodegenerative disorders by modulating serotonergic pathways. The compound's ability to act as an inverse agonist at serotonin receptors suggests it may alleviate symptoms associated with conditions like depression and anxiety .
Q & A
Basic: What synthetic routes are reported for 5-(2-methoxybenzyl)-2-(piperidin-3-yl)oxazole, and how can yield optimization be achieved?
Methodological Answer:
The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, leveraging benzyl-protected intermediates (e.g., 2-methoxybenzyl groups) and piperidine derivatives. For example, oxazole ring formation often involves condensation of α-amino ketones or aldehydes with nitriles . Yield optimization requires precise control of reaction parameters, such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .
Advanced: How can structural contradictions in HRMS and elemental analysis data be resolved for this compound?
Methodological Answer:
Discrepancies between calculated and experimental values (e.g., C 73.20% vs. 73.00% in elemental analysis) may arise from residual solvents or incomplete purification. To resolve this:
- Perform high-resolution mass spectrometry (HRMS) in both EI and ESI modes to confirm molecular ion peaks .
- Use thermogravimetric analysis (TGA) to detect solvent residues.
- Recrystallize the compound using mixed solvents (e.g., methanol/dichloromethane) to improve purity. Cross-validate with H/C NMR to confirm absence of impurities .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies protons on the methoxybenzyl group (δ 3.80–3.85 ppm) and piperidine ring (δ 2.50–3.10 ppm). C NMR confirms carbonyl (C=O) and aromatic carbons .
- IR Spectroscopy : Peaks at ~1650 cm (C=N stretch) and ~1250 cm (C-O from methoxy) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry; monoclinic crystal systems (e.g., space group P21/c) provide bond-length validation .
Advanced: How to design a lipoxygenase (LOX) inhibition assay for this compound?
Methodological Answer:
- Assay Setup : Use recombinant human LOX enzyme, linoleic acid substrate, and monitor hydroperoxide formation spectrophotometrically at 234 nm .
- Controls : Include NDGA (nordihydroguaiaretic acid) as a positive control.
- Data Interpretation : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Validate via kinetic studies (Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., BRD4 bromodomains). Focus on π-π stacking between the oxazole ring and aromatic residues (e.g., Phe83) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic; store under inert gas (argon) in amber vials at –20°C.
- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition peaks. Shelf life exceeds 6 months if desiccated .
Advanced: How to perform structure-activity relationship (SAR) studies using analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents on the methoxybenzyl (e.g., halogenation) or piperidine (e.g., N-alkylation) groups .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme assays. Correlate electronic effects (Hammett σ values) with activity trends .
Advanced: What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Cytochrome P-450 Profiling : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Introduce steric hindrance (e.g., methyl groups) on the piperidine ring to reduce oxidation .
- Prodrug Design : Mask the oxazole nitrogen with a labile ester group to enhance bioavailability .
Basic: How to validate purity for pharmacological studies?
Methodological Answer:
- HPLC : Use a reversed-phase C18 column (ACN/0.1% TFA mobile phase). Purity ≥95% is required, with a single peak at 254 nm .
- Elemental Analysis : Ensure deviations ≤0.3% for C/H/N .
Advanced: What crystallographic parameters confirm the compound’s solid-state structure?
Methodological Answer:
- Unit Cell Parameters : Monoclinic system (a=9.3158 Å, b=10.8176 Å, c=18.9449 Å, β=100.571°) .
- Data Collection : Use Mo Kα radiation (λ=0.71073 Å) and multi-scan absorption correction. Refinement to R=0.048 confirms atomic positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
